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Compound of Interest

Compound Name:
4,5-Dihydroxynaphthalene-2,7-

disulfonic acid

Cat. No.: B090061 Get Quote

This document provides a detailed protocol for the quantitative determination of nitrate in

aqueous samples using the chromotropic acid method. This spectrophotometric method is

based on the reaction of nitrate with chromotropic acid in a strong sulfuric acid medium to form

a yellow-colored complex. The intensity of the color, which is proportional to the nitrate

concentration, is measured at a wavelength of approximately 410 nm.[1][2] This method is

suitable for researchers, scientists, and professionals in various fields, including environmental

monitoring and drug development.

Principle
In the presence of concentrated sulfuric acid, two moles of nitrate (NO₃⁻) react with one mole

of chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) to produce a yellow-

colored product.[1][2] The absorbance of this complex is measured using a spectrophotometer,

and the nitrate concentration is determined by comparison with a standard calibration curve.

The reaction is highly dependent on the acidic conditions provided by the concentrated sulfuric

acid.[3]

Reagents and Materials
2.1. Reagent Preparation

Proper preparation of reagents is critical for accurate nitrate measurement. Use nitrate-free

deionized water for all solutions.
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Nitrate-Free Water: If commercially available nitrate-free water is not accessible, it can be

prepared by passing deionized water through a strong-base anion exchange resin. The

absorbance of a reagent blank prepared with this water should not exceed 0.01.[1]

Stock Nitrate Solution (100 mg/L NO₃⁻-N): Dry potassium nitrate (KNO₃) at 105°C for 24

hours.[1] Dissolve 0.7218 g of the dried KNO₃ in nitrate-free deionized water and dilute to

1000 mL in a volumetric flask. This solution is stable for several months when stored at 4°C.

Standard Nitrate Solution (10 mg/L NO₃⁻-N): Dilute 100 mL of the stock nitrate solution to

1000 mL with nitrate-free deionized water. This working standard should be prepared fresh

weekly.

Chromotropic Acid Reagent (0.1% w/v): Dissolve 100 mg of purified chromotropic acid

(disodium salt) in 100 mL of concentrated sulfuric acid (H₂SO₄).[1] This solution should be

stored in a brown bottle and prepared fresh every two weeks.[1] A colorless reagent

indicates the absence of nitrate contamination in the sulfuric acid.[1]

Sulfite-Urea Reagent: Dissolve 5 g of urea and 4 g of anhydrous sodium sulfite (Na₂SO₃) in

1000 mL of nitrate-free deionized water.[1]

Antimony Reagent: Heat 500 mg of antimony metal in 100 mL of concentrated sulfuric acid

until the metal is dissolved.[1] Cool the solution and carefully add it to 20 mL of iced water. If

crystals form upon standing overnight, they can be redissolved by gentle heating.[1]

2.2. Equipment

Spectrophotometer capable of measuring absorbance at 410 nm.[1]

Matched quartz cuvettes (1 cm path length or longer).[1]

Volumetric flasks (various sizes).

Pipettes.

Cooling bath (e.g., a tray of cold water, 10-20°C).[1]
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3.1. Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the standard nitrate solution (10 mg/L

NO₃⁻-N) with nitrate-free deionized water. A typical concentration range is 0.10 to 5.0 mg/L

NO₃⁻-N.[1]

3.2. Sample Preparation and Analysis

If the sample contains suspended matter, filter it appropriately.[1]

Pipette 2.0 mL of the standard, sample, or a nitrate-free water blank into separate dry 10 mL

volumetric flasks.[1]

To each flask, add one drop of the sulfite-urea reagent to remove interference from residual

chlorine and nitrite.[1]

Place the flasks in a cooling bath (10-20°C).[1]

Carefully add 2.0 mL of the antimony reagent to each flask and swirl.[1] This step is

necessary to mask chloride interference.

After approximately 4 minutes in the cooling bath, add 1.0 mL of the chromotropic acid

reagent to each flask and swirl.

Continue to cool the flasks for another 3 minutes.

Add concentrated sulfuric acid to bring the volume close to the 10 mL mark.[1]

Stopper the flasks and mix by inverting four times.[1]

Allow the flasks to stand at room temperature for 45 minutes for color development.[1]

Adjust the final volume to 10 mL with concentrated sulfuric acid and mix gently to avoid gas

bubbles.[1]

Measure the absorbance of the standards and samples against the reagent blank at 410 nm

between 15 minutes and 24 hours after the final volume adjustment.[1]
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3.3. Data Analysis

Construct a calibration curve by plotting the absorbance of the standards against their

corresponding concentrations (mg/L NO₃⁻-N).

Determine the concentration of nitrate in the samples by comparing their absorbance values

to the calibration curve.

Interferences
Several substances can interfere with the chromotropic acid method. The provided protocol

includes steps to mitigate these interferences.

Interferent Elimination Method

Residual Chlorine & Oxidants Addition of sodium sulfite.[4]

Nitrite
Addition of urea, which converts nitrite to

nitrogen gas.[4]

Chloride Masked by the addition of antimony (III).[4]

Iron (III)
Can be masked by the addition of antimony (III).

[4]

Quantitative Data Summary
Parameter Value Reference

Wavelength of Maximum

Absorbance
410 - 412 nm [3]

Linearity Range 0.10 - 5.0 mgN/L

Detection Limit (LOD) ~0.05 mgN/L

Reaction Time 45 minutes [1]

Color Stability At least 48 hours [3]
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Caption: Experimental workflow for nitrate measurement.
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Caption: Reaction of nitrate with chromotropic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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